molecular formula C9H7BrF2O B2972978 2-(4-Bromophenyl)-3,3-difluorooxetane CAS No. 2219374-95-3

2-(4-Bromophenyl)-3,3-difluorooxetane

Cat. No.: B2972978
CAS No.: 2219374-95-3
M. Wt: 249.055
InChI Key: XNFHKHLIJIPODB-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-3,3-difluorooxetane is an organic compound characterized by the presence of a bromophenyl group and two fluorine atoms attached to an oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-3,3-difluorooxetane typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance . The general procedure involves the reaction of a bromophenyl derivative with a difluorooxetane precursor in the presence of a palladium catalyst and a suitable base.

Industrial Production Methods

This includes optimizing reaction conditions to maximize yield and purity, as well as employing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-3,3-difluorooxetane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, to facilitate nucleophilic substitution.

    Oxidizing Agents: Like hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce complex organic frameworks .

Scientific Research Applications

2-(4-Bromophenyl)-3,3-difluorooxetane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-3,3-difluorooxetane involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the difluorooxetane ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-3,3-difluorooxetane is unique due to the presence of the difluorooxetane ring, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2-(4-bromophenyl)-3,3-difluorooxetane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O/c10-7-3-1-6(2-4-7)8-9(11,12)5-13-8/h1-4,8H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFHKHLIJIPODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(O1)C2=CC=C(C=C2)Br)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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